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Compound of Interest

Compound Name: N-Decanoyl-L-aspartic acid

Cat. No.: B15495656 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Decanoyl-L-aspartic acid is an N-acyl amino acid, a class of molecules with diverse

biological activities, including roles in cell signaling and as potential therapeutic agents. Nuclear

Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural

elucidation and characterization of such molecules. This document provides a detailed protocol

for the NMR analysis of N-Decanoyl-L-aspartic acid, covering sample preparation, data

acquisition, and spectral analysis.

Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-Decanoyl-
L-aspartic acid. These predictions are based on known chemical shifts for L-aspartic acid and

typical values for a decanoyl chain.[1][2][3] Actual chemical shifts may vary depending on the

solvent, concentration, and pH.

Table 1: Predicted ¹H NMR Chemical Shifts for N-Decanoyl-L-aspartic acid in D₂O
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

Hα (Asp) 4.5 - 4.7 dd

Hβ (Asp) 2.8 - 3.0 m

Hβ' (Asp) 2.7 - 2.9 m

H-2 (Decanoyl) 2.2 - 2.4 t

H-3 (Decanoyl) 1.5 - 1.7 m

H-4 to H-9 (Decanoyl) 1.2 - 1.4 m

H-10 (Decanoyl) 0.8 - 1.0 t

Table 2: Predicted ¹³C NMR Chemical Shifts for N-Decanoyl-L-aspartic acid in D₂O

Carbon Atom Predicted Chemical Shift (ppm)

C=O (Asp, γ-carboxyl) 178 - 181

C=O (Asp, α-carboxyl) 174 - 176

C=O (Decanoyl, amide) 172 - 175

Cα (Asp) 52 - 55

Cβ (Asp) 38 - 41

C-2 (Decanoyl) 36 - 39

C-3 (Decanoyl) 25 - 28

C-4 to C-8 (Decanoyl) 28 - 32

C-9 (Decanoyl) 22 - 25

C-10 (Decanoyl) 13 - 15

Experimental Protocols
2.1. Sample Preparation
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A well-prepared sample is crucial for obtaining high-quality NMR spectra.[4][5]

Materials:

N-Decanoyl-L-aspartic acid

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄)

NMR tubes (5 mm)

Vortex mixer

Pipettes

Protocol:

Weigh out approximately 5-10 mg of N-Decanoyl-L-aspartic acid.

Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

Vortex the sample until the solute is completely dissolved. Gentle heating may be applied if

the compound has low solubility at room temperature.

Transfer the solution into a 5 mm NMR tube.

Cap the NMR tube securely.

2.2. NMR Data Acquisition

The following experiments are recommended for the structural characterization of N-Decanoyl-
L-aspartic acid.

Instrumentation:

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Experiments:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://m.youtube.com/watch?v=oMrW7uj2huU
https://www.youtube.com/watch?v=873nDYqyWok
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/product/b15495656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15495656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1D ¹H NMR: This experiment provides information about the proton environment in the

molecule.

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 12-16 ppm.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay (d1): 1-2 seconds.

1D ¹³C NMR: This experiment identifies all unique carbon atoms.

Pulse Program: A standard ¹H-decoupled ¹³C experiment (e.g., 'zgpg30').

Spectral Width: 200-240 ppm.

Number of Scans: 1024 or more (as ¹³C has low natural abundance).

Relaxation Delay (d1): 2-5 seconds.

2D COSY (Correlation Spectroscopy): This experiment shows correlations between coupled

protons, typically those separated by two or three bonds.[6]

Pulse Program: A standard gradient-enhanced COSY experiment (e.g., 'cosygpqf').

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded ¹H and ¹³C atoms.[7]

Pulse Program: A standard gradient-enhanced HSQC experiment (e.g.,

'hsqcedetgpsisp2.3').

Spectral Width (F2 - ¹H): 12-16 ppm.
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Spectral Width (F1 - ¹³C): 180-220 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are separated by two or three bonds, which is crucial for

connecting different spin systems.[8]

Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., 'hmbcgplpndqf').

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 220-250 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 8-32.

Data Analysis Workflow
The following diagram illustrates the logical workflow for the NMR analysis of N-Decanoyl-L-
aspartic acid.
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NMR Analysis Workflow for N-Decanoyl-L-aspartic acid.
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Interpretation of Spectra:

¹H NMR: Identify the number of distinct proton signals, their chemical shifts, multiplicities

(singlet, doublet, triplet, etc.), and integrations (relative number of protons). The signals for

the aspartic acid moiety (Hα, Hβ, Hβ') will be distinct from those of the decanoyl chain.[9]

¹³C NMR: Determine the number of unique carbon signals. The carbonyl carbons will be in

the downfield region (170-185 ppm).

COSY: Identify coupled protons. For instance, a cross-peak between the Hα and Hβ protons

of the aspartic acid will confirm their connectivity. Similarly, correlations will be seen between

adjacent protons in the decanoyl chain.

HSQC: Assign each proton to its directly attached carbon. This is a powerful tool for

definitively assigning the carbon spectrum.

HMBC: Connect the different parts of the molecule. Key correlations to look for include the

correlation from the Hα and Hβ protons of the aspartic acid to the carbonyl carbons, and the

correlation from the H-2 protons of the decanoyl chain to the amide carbonyl carbon. This will

confirm the attachment of the decanoyl group to the nitrogen of the aspartic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Decanoyl-L-aspartic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15495656#n-decanoyl-l-aspartic-acid-nmr-analysis-
protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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